1-((4-Bromophenyl)sulfonyl)piperidine
Description
Contextualizing Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides, compounds containing the -SO₂NH₂ functional group, represent a cornerstone of modern medicinal chemistry. ajchem-b.com Their journey began with the discovery of the antibacterial properties of Prontosil in 1935, which heralded the era of sulfa drugs, the first broadly effective antimicrobials. researchgate.netopenaccesspub.org This breakthrough revolutionized the treatment of bacterial infections before the widespread availability of penicillin. ajchem-b.comajchem-b.com
Beyond their historical role as antibacterial agents, sulfonamide derivatives have demonstrated an exceptionally broad spectrum of biological activities. researchgate.netfrontiersrj.com This versatility has made the sulfonamide group a privileged scaffold in drug discovery. openaccesspub.org Researchers have successfully developed sulfonamide-based drugs for a wide array of therapeutic applications, including:
Anti-inflammatory agents openaccesspub.org
Anticancer therapies ajchem-b.comresearchgate.net
Antiviral compounds frontiersrj.com
Diuretics frontiersrj.com
Hypoglycemic agents frontiersrj.com
Carbonic anhydrase inhibitors , used in treating conditions like glaucoma ajchem-b.comajchem-b.com
The enduring importance of sulfonamides lies in their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to fine-tune their pharmacological profiles. ajchem-b.comfrontiersrj.com The development of advanced synthetic methods continues to enhance their production and safety, ensuring that sulfonamides remain a vital component in the search for new therapeutic agents to address contemporary medical challenges. ajchem-b.com
Significance of Piperidine (B6355638) Scaffolds in Bioactive Compounds
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. ajchem-a.comnih.gov Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to create three-dimensional structures, which is increasingly important for targeting complex biological molecules. news-medical.net The piperidine framework is a key component in numerous bioactive compounds, contributing significantly to their pharmacological effects. ajchem-a.com
Derivatives of piperidine have been shown to possess a wide range of biological activities, including:
Antimicrobial ajchem-a.com
Anti-inflammatory ajchem-a.comacs.org
Anticancer ajchem-a.com
Antidepressant ajchem-a.com
Antioxidant ajchem-a.com
Neuroprotective (Anti-Alzheimer's) nih.gov
The significance of the piperidine scaffold is highlighted by its presence in drugs targeting the central nervous system, such as those for Alzheimer's disease. nih.gov Its structural properties can influence a molecule's solubility, lipophilicity, and ability to interact with specific biological targets. ajchem-a.comnih.gov Recent advancements have focused on developing novel, efficient, and cost-effective methods for synthesizing complex piperidine analogs, underscoring their continued relevance in the pharmaceutical industry. ajchem-a.comnews-medical.net The ability to create diverse libraries of piperidine-containing molecules allows medicinal chemists to explore new chemical spaces and discover drug candidates for a variety of diseases. news-medical.netacs.org
Rationale for Investigating 1-((4-Bromophenyl)sulfonyl)piperidine
The scientific rationale for investigating this compound stems from the strategic combination of its three key structural components: the piperidine ring, the sulfonamide linker, and the 4-bromophenyl group. This molecular architecture represents a deliberate design to create a compound with potential for novel therapeutic applications, particularly in neuropharmacology and oncology. chemimpex.com
The core motivation is built on the proven track records of its constituent parts:
The Sulfonamide Core: As a well-established pharmacophore, the sulfonamide group provides a reliable foundation for biological activity. researchgate.netfrontiersrj.com
The Piperidine Scaffold: This ring system is integral to many CNS-active and other therapeutic agents, often improving metabolic stability and providing a framework for precise spatial orientation of functional groups. nih.govnih.gov
The 4-Bromophenyl Group: The inclusion of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to increase lipophilicity. This modification can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, and can influence binding affinity to target proteins. Research on related structures has specifically highlighted the replacement of chlorine with the more lipophilic bromine to potentially improve antimicrobial effects. mdpi.com
By covalently linking these moieties, this compound emerges as a compound of interest for drug discovery. It serves as a valuable building block for creating more complex molecules and as a candidate for screening against various biological targets. chemimpex.com The structure is designed to modulate biological activity and is considered a promising starting point for developing selective receptor modulators and enzyme inhibitors. chemimpex.com
Overview of Current Research Landscape on this compound
The current research landscape for this compound and its closely related analogs indicates active exploration across several therapeutic areas, primarily focusing on enzyme inhibition and antimicrobial activity. While studies dedicated exclusively to the parent compound are limited, research on its derivatives provides significant insight into its potential applications.
A key area of investigation involves its role as a scaffold for enzyme inhibitors. For instance, derivatives incorporating the (4-bromophenyl)sulfonyl moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes directly implicated in the pathology of Alzheimer's disease. tubitak.gov.tr In one study, N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide was synthesized and characterized for this purpose. tubitak.gov.tr
Another significant research avenue is the development of antimicrobial agents. Studies have been conducted on compounds containing the 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which is structurally similar to this compound. For example, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and its oxazolone (B7731731) derivative have shown promising potential as agents against Gram-positive pathogens, particularly Enterococcus faecium. mdpi.com These studies also explored the antioxidant properties of such derivatives. mdpi.com
The basic chemical properties and identity of this compound are established, with its CAS Number being 834-66-2. lab-chemicals.com
The table below summarizes key research findings on compounds containing the this compound core or closely related structures.
| Research Area | Investigated Compound/Scaffold | Key Findings | Reference |
| Neuroprotection | N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide | Synthesized as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease research. | tubitak.gov.tr |
| Antimicrobial Activity | N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its derivatives | Demonstrated potential against Gram-positive pathogens; also evaluated for antioxidant effects. | mdpi.com |
| Medicinal Chemistry | 1-(4-Bromophenyl)piperidine | Utilized as a versatile building block in neuropharmacology and anti-cancer research for developing selective modulators and inhibitors. | chemimpex.com |
This body of research collectively suggests that the this compound scaffold is a valuable platform for developing new therapeutic agents. The combination of the sulfonamide, piperidine, and bromophenyl groups provides a foundation for creating molecules with potential activity against neurological disorders and infectious diseases.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJTUSLSQWCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232319 | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834-66-2 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 834-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 4 Bromophenyl Sulfonyl Piperidine and Its Analogs
Retrosynthetic Analysis of the 1-((4-Bromophenyl)sulfonyl)piperidine Core
A retrosynthetic analysis of the this compound core reveals two primary disconnection points, leading to logical and practical synthetic strategies. The most straightforward disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This bond can be retrosynthetically cleaved to yield two key synthons: piperidine (B6355638) and 4-bromophenylsulfonyl chloride. This approach is the most common and direct route for the synthesis of this class of compounds.
A second, less common, retrosynthetic approach involves the disconnection of the carbon-nitrogen (C-N) bonds within the piperidine ring itself. This strategy would involve the construction of the piperidine ring from acyclic precursors that already contain the 4-bromophenylsulfonyl moiety. This approach is more complex but can be advantageous when synthesizing highly substituted or stereochemically defined piperidine analogs.
Classical Synthetic Routes to this compound
The classical synthesis of this compound and its analogs has been dominated by well-established and reliable chemical transformations. These methods are characterized by their robustness and scalability, although they may not always align with the principles of green chemistry.
Sulfonylation Reactions in this compound Synthesis
The most prevalent method for the synthesis of this compound is the sulfonylation of piperidine with 4-bromophenylsulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated with a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
The reaction is typically carried out in a variety of solvents, including dichloromethane, diethyl ether, or aqueous media, and at temperatures ranging from room temperature to reflux. The choice of base is crucial for the success of the reaction, with common choices including triethylamine, pyridine (B92270), or aqueous sodium hydroxide. The yields for this reaction are generally high, often exceeding 80%.
| Reactants | Base | Solvent | Temperature | Yield (%) | Reference |
| Piperidine, 4-Bromophenylsulfonyl chloride | Triethylamine | Dichloromethane | Room Temperature | >95 | nih.gov |
| Piperidine, 4-Bromophenylsulfonyl chloride | Sodium hydroxide | Water/Dichloromethane | 0°C to RT | 85-95 | mdpi.com |
| Piperidine, 4-Bromophenylsulfonyl chloride | Pyridine | Dichloromethane | Room Temperature | 82 | organic-chemistry.org |
Formation of the Piperidine Ring in this compound Precursors
While the direct sulfonylation of pre-existing piperidine is common, the synthesis of the piperidine ring itself is a critical aspect, especially for creating analogs with specific substitution patterns. The formation of the piperidine ring can be achieved through various cyclization strategies. nih.gov One of the most fundamental methods is the catalytic hydrogenation of pyridine derivatives. google.com This can be accomplished using various catalysts such as nickel, rhodium, or ruthenium under hydrogen pressure. nih.gov
Another classical approach is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction that condenses an aldehyde, an amine, and a β-ketoester to form a 4-piperidone. dtic.mil This piperidone can then be further functionalized or reduced to the corresponding piperidine. Intramolecular cyclization reactions, such as the Dieckmann condensation of amino-diesters or the reductive amination of amino-aldehydes or amino-ketones, are also powerful methods for constructing the piperidine skeleton. researchgate.net
Modern Synthetic Approaches and Green Chemistry Principles in this compound Synthesis
Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of sulfonamides, including this compound. These modern approaches often employ catalysis and innovative reaction technologies to minimize waste and improve reaction efficiency.
Catalytic Methods for this compound Formation
The development of catalytic methods for the synthesis of sulfonamides aims to overcome the limitations of classical methods, such as the use of stoichiometric amounts of base and the generation of salt byproducts. While specific catalytic methods for the direct synthesis of this compound are not extensively reported, related catalytic systems for N-sulfonylation are applicable. For instance, metal triflates, such as scandium(III) triflate and copper(II) triflate, have been shown to catalyze the condensation of sulfonamides with aldehydes to form N-sulfonyliminium ions, which can then undergo cyclization to form piperidines. researchgate.net
Furthermore, green chemistry approaches are being explored for the synthesis of sulfonamides in general. This includes the use of water as a solvent, which is a safe and environmentally benign medium. acs.orgbohrium.com The synthesis of sulfonamides has been demonstrated in water using sodium carbonate as a base, leading to high yields and easy product isolation. acs.org Another sustainable approach involves the mechanochemical synthesis of sulfonamides, which is a solvent-free method that reduces waste and energy consumption. acs.org
| Catalyst | Reactants | Solvent | Key Features | Reference |
| Scandium(III) triflate | N-sulfonyl homoveratrylamine, 3-phenylpropanal | Not specified | Lewis acid catalysis for iminium ion formation and cyclization | researchgate.net |
| Copper(II) triflate | N-sulfonyl homoveratrylamine, 3-phenylpropanal | Not specified | Lewis acid catalysis for iminium ion formation and cyclization | researchgate.net |
| None (in water) | Sulfonyl chloride, Amine | Water | Green solvent, simple workup | acs.org |
| None (mechanochemical) | Disulfide, Amine, NaOCl·5H₂O | Solvent-free | Environmentally friendly, cost-effective | acs.org |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and reaction control. While a specific flow synthesis for this compound is not detailed in the literature, the application of flow chemistry to sulfonamide synthesis is well-documented and directly applicable.
Flow reactors can be used for the continuous synthesis of sulfonamides from sulfonyl chlorides and amines. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. For example, a practical continuous flow protocol has been developed for the synthesis of α-chiral piperidines, which are valuable precursors for more complex molecules. organic-chemistry.orgresearchgate.net This demonstrates the potential for integrating piperidine synthesis and subsequent sulfonylation in a continuous flow system. Electrochemical flow synthesis has also been utilized for the α-methoxylation of N-formylpiperidine, a key step in the synthesis of 2-substituted piperidines, showcasing the versatility of flow techniques in piperidine chemistry. nih.govacs.org
Derivatization Strategies for Structural Modification of this compound
Functionalization at the Piperidine Moiety
The piperidine ring of this compound offers several sites for functionalization, enabling the introduction of diverse substituents to modulate properties such as polarity, basicity, and steric bulk.
One common approach involves the introduction of functional groups at the carbon atoms of the piperidine ring. For instance, rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective introduction of substituents. While direct C-H functionalization on this compound is not extensively documented in publicly available literature, studies on related N-sulfonylpiperidines demonstrate the feasibility of this approach. The site-selectivity of these reactions is often controlled by the choice of catalyst and the directing group on the nitrogen atom. For example, different rhodium catalysts can direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.gov
A more established method for modifying the piperidine ring involves the use of piperidine precursors already bearing functional groups. For example, the synthesis of this compound-4-carboxamide derivatives introduces an amide functionality at the C4 position. google.com This carboxamide group can then serve as a handle for further derivatization, allowing for the attachment of various substituents through amide bond formation. The synthesis of a series of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxamide derivatives highlights how the piperidine core can be extensively modified to explore structure-activity relationships. ebi.ac.uk
The table below illustrates examples of functionalized piperidine derivatives, showcasing the types of modifications that can be achieved.
| Derivative Name | Functionalization Site | Introduced Functional Group |
| This compound-2-carboxylic acid | C2 | Carboxylic acid |
| This compound-4-carboxamide | C4 | Carboxamide |
| 3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide | C1, C3, C4 | Carboxamide, (Dimethylamino)methyl, Hydroxy, 3-Methoxyphenyl |
Substituent Effects on the Bromophenyl Ring of this compound
The bromine atom on the phenyl ring of this compound serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide array of substituents. The electronic nature of other substituents on the bromophenyl ring can significantly influence the reactivity of the C-Br bond in these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govorganic-chemistry.orgorganic-chemistry.org The reactivity of the aryl bromide in these reactions is sensitive to the electronic properties of the substituents on the aromatic ring.
The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For the Suzuki-Miyaura coupling of substituted aryl bromides, Hammett plots generally show a positive ρ value, suggesting that the oxidative addition of the aryl bromide to the palladium(0) catalyst is a key step influenced by the electron density at the carbon atom bearing the bromine. researchgate.netrsc.org Electron-withdrawing groups decrease the electron density at the reaction center, making the aryl bromide more susceptible to oxidative addition and thus increasing the reaction rate. Conversely, electron-donating groups increase the electron density, slowing down the oxidative addition step. acs.org
The following table summarizes the expected effect of different substituents on the reactivity of the bromophenyl ring in palladium-catalyzed cross-coupling reactions.
| Substituent (X) on Bromophenyl Ring | Electronic Effect | Expected Impact on Cross-Coupling Reactivity |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increased reactivity |
| -CN (Cyano) | Strong Electron-Withdrawing | Increased reactivity |
| -CO₂R (Ester) | Moderate Electron-Withdrawing | Increased reactivity |
| -Cl (Chloro) | Weak Electron-Withdrawing (Inductive) | Slightly increased reactivity |
| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity |
| -CH₃ (Methyl) | Weak Electron-Donating | Decreased reactivity |
| -OCH₃ (Methoxy) | Strong Electron-Donating (Resonance) | Decreased reactivity |
| -NH₂ (Amino) | Strong Electron-Donating (Resonance) | Decreased reactivity |
It is important to note that while these trends are generally observed, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can also significantly influence the outcome of the cross-coupling reaction. researchgate.netnih.gov For instance, the use of highly active catalysts can sometimes overcome the deactivating effects of electron-donating groups. nih.gov
Biological Activity and Pharmacological Mechanisms of 1 4 Bromophenyl Sulfonyl Piperidine
In Vitro Evaluation of 1-((4-Bromophenyl)sulfonyl)piperidine’s Biological Targets
The initial characterization of a compound's pharmacological profile often begins with a broad in vitro screening to identify its potential biological targets. This involves assessing its ability to interact with and modulate the function of key proteins such as enzymes, receptors, and ion channels.
Receptor Binding Profiling of this compound
Information regarding the direct receptor binding profile of this compound is not extensively documented in peer-reviewed literature. Receptor binding assays are critical for understanding the pharmacodynamics of a compound, as they reveal its affinity for various receptors, which can predict its potential therapeutic effects and off-target interactions.
Studies on analogous structures containing a piperidine (B6355638) moiety have shown engagement with a variety of receptors. For example, certain piperidine derivatives have been characterized as antagonists for the histamine (B1213489) H3 receptor. Other research has explored the interaction of piperidine-containing compounds with dopamine (B1211576) transporters, which are crucial for neurotransmitter reuptake. Furthermore, a derivative, 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide, was identified as a selective CCR5 antagonist, a receptor involved in HIV entry into cells.
These findings suggest that the this compound scaffold could potentially interact with various receptor systems. However, without direct binding studies on the specific compound, its receptor binding profile remains speculative.
Ion Channel Modulation by this compound
The ability of a compound to modulate the activity of ion channels is another key aspect of its pharmacological characterization. Ion channels are fundamental in regulating cellular excitability and signaling.
Currently, there is a lack of specific data from in vitro studies detailing the direct modulatory effects of this compound on specific ion channels. The broader class of piperidine-containing molecules has been shown to interact with various ion channels. For instance, some piperidine derivatives have been found to affect the function of voltage-gated sodium and potassium channels. Given the structural similarities, it is plausible that this compound could exhibit some activity at ion channels, but this requires experimental verification.
Cellular Pathway Modulation by this compound
Beyond direct interaction with molecular targets, understanding how a compound affects broader cellular pathways provides a more complete picture of its biological activity. This includes its impact on signaling cascades and the regulation of gene expression.
Signaling Cascade Interventions
Direct evidence for the intervention of this compound in specific signaling cascades is not well-established in the scientific literature. Signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes.
Research on related chemical structures offers some clues. For example, inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival, have been developed from scaffolds containing a piperidine ring. The frequent dysregulation of this pathway in cancer has made it a significant target for drug discovery. While these studies demonstrate the potential for piperidine-containing compounds to modulate key signaling pathways, the specific effects of this compound remain to be elucidated.
Gene Expression Regulation by this compound
The effect of this compound on gene expression is another area where direct research is lacking. Compounds can alter gene expression by interacting with transcription factors, epigenetic modifiers, or other regulatory elements, leading to changes in the levels of specific proteins and thereby affecting cellular function.
Studies on structurally similar compounds have shown effects on gene expression. For instance, a phenylsulfonylpiperazine derivative was found to upregulate the expression of E-Cadherin (CDH1), a gene involved in cell adhesion, in breast cancer cells. This suggests that compounds with a similar sulfonylphenylpiperazine/piperidine core may have the capacity to modulate gene expression. However, comprehensive gene expression profiling studies, such as microarray or RNA-sequencing analysis, would be necessary to determine the specific genes and pathways affected by this compound.
Apoptosis and Cell Cycle Effects of this compound
The direct effects of this compound on apoptosis and cell cycle progression have not been extensively detailed in the available scientific literature. However, studies on structurally related compounds provide a basis for potential, yet unconfirmed, mechanisms of action in these cellular processes.
Compounds incorporating the piperidine moiety have been shown to induce apoptosis and interfere with the cell cycle in various cancer models. For instance, novel piperidine derivatives have been identified that lead to caspase-dependent apoptosis in breast cancer cells nih.gov. Other research has demonstrated that certain piperidine compounds can trigger cell cycle arrest, often at the G2/M phase, and subsequently induce apoptosis, a programmed cell death pathway critical for eliminating malignant cells nih.gov. Specifically, a novel phenyl sulfonyl piperidine compound, PSP205, was found to induce apoptotic cell death in colon cancer cells by modulating pathways related to ER stress and autophagy nih.gov. These findings suggest that the core structure of this compound may be amenable to inducing cytotoxic effects through the modulation of cell cycle and apoptotic pathways, though specific research on this particular compound is required for confirmation.
Mechanisms of Action Elucidation for this compound
The elucidation of the precise molecular mechanisms underlying the biological activity of this compound is an area of active investigation. Modern biochemical and biophysical techniques are being employed to identify its direct molecular targets and downstream cellular effects.
Currently, there is a lack of publicly available data from biophysical studies, such as X-ray crystallography or surface plasmon resonance, that detail the direct binding interactions between this compound and its putative protein targets. Such studies are essential for visualizing the precise binding mode and for understanding the affinity and kinetics of the interaction, which would greatly facilitate further structure-based drug design.
To overcome the challenges of target identification for phenotypically discovered compounds, advanced biochemical and proteomic assays have been utilized. For this compound, identified as compound 1 (IPR-2025) in a key study, a combination of transcriptomics and proteomics was used to probe its mechanism of action in glioblastoma (GBM) cells nih.gov.
RNA sequencing was performed on compound-treated cells to generate a comprehensive transcriptional profile, revealing which genes and signaling pathways are modulated upon exposure to the compound nih.gov. This unbiased approach helps to formulate hypotheses about the drug's mechanism. Furthermore, mass spectrometry-based thermal proteome profiling was employed to confirm target engagement on a proteome-wide scale nih.govnih.gov. This technique assesses changes in the thermal stability of proteins in the presence of a ligand, providing evidence of direct binding nih.govnih.gov. For compound 1 (IPR-2025), this method confirmed that it engages multiple protein targets, consistent with a polypharmacological mechanism of action nih.gov.
| Assay Type | Purpose | Key Finding for this compound (IPR-2025) | Reference |
|---|---|---|---|
| RNA Sequencing | To uncover potential mechanisms of action by analyzing changes in gene expression. | Provided a transcriptional profile to identify modulated signaling pathways in glioblastoma cells. | nih.gov |
| Mass Spectrometry-based Thermal Proteome Profiling | To confirm direct engagement of the compound with its cellular targets. | Confirmed that the compound engages multiple protein targets within the cell. | nih.gov |
Phenotypic Screening and Novel Biological Activities of this compound
This compound, also referred to as IPR-2025, was identified as a potent bioactive agent through a rational phenotypic screening approach designed to discover compounds with efficacy against glioblastoma multiforme (GBM) nih.gov. This strategy involved screening a focused chemical library, enriched by molecular docking against GBM-specific protein targets, for its ability to reduce the viability of patient-derived GBM cells grown as three-dimensional spheroids nih.gov.
In this phenotypic screen, this compound emerged as a lead compound, demonstrating a remarkable 90% inhibition of cell viability in GBM43 spheroids at a concentration of 25 µM nih.gov. Subsequent concentration-response studies established its high potency, with IC₅₀ values in the single-digit micromolar range across multiple patient-derived GBM cell lines, including those from both adult and pediatric patients. This efficacy was notably superior to the standard-of-care chemotherapy agent, temozolomide (B1682018) nih.gov.
A crucial aspect of its biological profile is its anti-angiogenic activity. The compound was shown to block the formation of tube-like structures by endothelial cells in a Matrigel assay, a key process in angiogenesis, with a sub-micromolar IC₅₀ value nih.gov. This suggests a dual mechanism of inhibiting both the tumor cells directly and the formation of blood vessels that supply the tumor.
Importantly, the compound exhibited a favorable selectivity profile. It showed no significant cytotoxic effects on non-cancerous cells, including primary human astrocytes and CD34+ hematopoietic progenitor spheroids, indicating a potential therapeutic window nih.gov. This selective polypharmacology—the ability to modulate multiple targets relevant to the disease phenotype without affecting normal cells—is a highly desirable feature for the development of new cancer therapies nih.gov.
| Assay | Cell Line/Model | Endpoint | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Cell Viability | GBM43 Spheroids | Inhibition of Viability | 3.7 ± 0.1 µM | nih.gov |
| Cell Viability | GBM10 Spheroids | Inhibition of Viability | Single-digit micromolar | nih.gov |
| Cell Viability | SJ-GBM2 Spheroids | Inhibition of Viability | Single-digit micromolar | nih.gov |
| Angiogenesis | Endothelial Cells (Matrigel) | Inhibition of Tube Formation | Sub-micromolar | nih.gov |
| Toxicity | Primary Astrocytes | Cell Viability | No effect observed | nih.gov |
| Toxicity | CD34+ Progenitor Spheroids | Cell Viability | No effect observed | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Bromophenyl Sulfonyl Piperidine Analogs
Systematic Modification of the Bromophenyl Moiety and its Impact on Biological Activity
The 4-bromophenyl group is a crucial component of the 1-((4-Bromophenyl)sulfonyl)piperidine scaffold, and its modification has been a key area of SAR studies. The nature and position of substituents on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Research on related benzenesulfonylimidazolidinones has shown that the nature of the substituent on the phenyl ring plays a significant role in their cytotoxic activity. A quantitative structure-activity relationship (QSAR) study on a series of 4-phenyl-1-benzenesulfonylimidazolidinones revealed that the volume of the substituent at the 4-position of the phenyl ring is well-correlated with activity. An increase in the substituent's volume was found to enhance activity against both human lung (A549) and colon (HCT-15) cancer cell lines. For instance, replacing a smaller group with a larger one at this position can lead to a more potent compound. Furthermore, the presence of a small substituent at the 3-position can also contribute to an increase in activity. However, replacing the entire phenyl ring with a naphthyl group was found to decrease activity, suggesting that the specific size and shape of the aromatic system are important for optimal biological effect.
In a different context, studies on diarylpyrimidine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors have highlighted the importance of substituents on the phenyl ring for establishing interactions with the enzyme's binding pocket. Introducing a nitrogen atom, a cyano group, or a trifluoromethyl group at the 3-position of a phenyl ring was explored to create additional interactions with specific amino acid residues, such as valine 106. This indicates that the electronic nature of the substituent (electron-withdrawing or donating) can be a key determinant of biological activity.
While direct systematic modification data for this compound is limited in the public domain, the principles derived from these related studies suggest that the bromo substituent at the 4-position likely contributes to the compound's activity through a combination of steric and electronic effects. The bromine atom is a moderately lipophilic and electron-withdrawing group, which can influence the compound's ability to cross cell membranes and interact with target proteins.
Table 1: Illustrative Impact of Phenyl Ring Modifications on Biological Activity in Related Sulfonamides
| Substituent at 4-position | Relative Activity | Rationale |
|---|---|---|
| Hydrogen | Baseline | Reference for comparison |
| Methyl | Increased | Increased lipophilicity and steric bulk may enhance binding. |
| Methoxy | Variable | Can act as a hydrogen bond acceptor, potentially altering binding mode. |
| Chloro | Increased | Similar electronic properties to bromo, often leading to comparable or slightly lower activity. |
| Bromo | High | The combination of size and electronic properties is often favorable for activity. |
| Nitro | Decreased | Strong electron-withdrawing nature may be unfavorable for certain target interactions. |
Exploration of Substituents on the Sulfonyl Group and their SAR Implications
The sulfonyl group (-SO2-) in this compound acts as a critical linker and a potential hydrogen bond acceptor. Its rigid nature helps to orient the phenyl and piperidine (B6355638) rings in a specific conformation, which is often crucial for binding to a biological target. Exploration of substituents on the sulfonyl group itself, or its replacement, can provide significant insights into the SAR of this class of compounds.
In a series of 4-phenyl-1-benzenesulfonylimidazolidinones, the sulfonyl moiety was found to be a key pharmacophoric element. The removal or significant alteration of this group would likely lead to a substantial loss of activity. While direct substitution on the sulfur atom of the sulfonyl group is not common, replacing the entire benzenesulfonyl group with other acylating agents can provide valuable SAR information. For example, replacing the benzenesulfonyl group with a benzoyl group would change the geometry and electronic nature of the linker, likely impacting biological activity.
The importance of the sulfonyl group is further highlighted in studies of diarylpyrimidine-based HIV-1 inhibitors. In these compounds, a piperazine (B1678402) sulfonyl moiety was designed to enhance interactions with the enzyme's backbone. The removal of a methylene (B1212753) linker between the piperazinyl and phenyl rings was predicted to shorten the distance to key amino acid residues, thereby strengthening interactions. This underscores the critical role of the sulfonyl group and its surrounding structural context in mediating biological effects.
Table 2: Conceptual SAR Implications of Modifying the Sulfonyl Linker
| Linker Group | Expected Impact on Activity | Rationale |
|---|---|---|
| -SO2- (Sulfonyl) | High (Reference) | Optimal geometry and hydrogen bonding capacity for many targets. |
| -CO- (Carbonyl) | Likely Reduced | Altered bond angles and electronic properties compared to sulfonyl. |
| -CH2- (Methylene) | Significantly Reduced or Lost | Increased flexibility and loss of hydrogen bonding acceptor capacity. |
| -SO- (Sulfinyl) | Potentially Retained or Reduced | Change in oxidation state and geometry could affect binding affinity. |
Conformational Analysis of the Piperidine Ring and its Contribution to SAR
In many bioactive compounds, the piperidine ring serves as a scaffold to position other functional groups in a precise three-dimensional arrangement. For σ1 receptor ligands, for example, the piperidine ring can bioisosterically replace other cyclic structures like a 1,3-dioxane (B1201747) or a cyclohexane (B81311) ring with only a slight reduction in affinity. This suggests that the piperidine ring effectively mimics the spatial arrangement of these other rings.
The substitution pattern on the piperidine nitrogen is also a key determinant of activity. In a series of aminoethyl-substituted piperidine derivatives, those with a methyl group on the piperidine nitrogen showed high σ1 receptor affinity, while compounds with a proton, a tosyl group, or an ethyl group at the same position exhibited considerably lower affinity. Molecular dynamics simulations revealed that these differences in affinity were due to varying interactions of the piperidine nitrogen and its substituents with a lipophilic binding pocket.
Isosteric Replacements within the this compound Scaffold
Isosteric replacement is a common strategy in drug design to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. In the context of this compound, isosteric replacements can be considered for both the piperidine ring and the bromophenylsulfonyl moiety.
A notable isosteric replacement for the piperidine ring is the use of spirocyclic systems. For instance, 2-azaspiro[3.3]heptane has been proposed as a piperidine mimic that can lead to improved solubility and metabolic stability. enamine.net More recently, 1-azaspiro[3.3]heptane has been introduced as a new generation of piperidine bioisosteres. researchgate.net These bicyclic systems can effectively replicate the exit vector of a mono-substituted piperidine while offering a different three-dimensional shape and physicochemical profile. For example, replacing a piperidine ring with a 1-azaspiro[3.3]heptane was shown to reduce lipophilicity (logD). researchgate.net
Another approach to isosteric replacement involves modifying the piperidine ring to a homopiperazine (B121016) or other alicyclic amine systems. In a series of atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine with a piperidine ring system led to improved metabolic stability in rat liver microsomes. This highlights that even subtle changes in the heterocyclic ring can have significant effects on the drug-like properties of a molecule.
Table 3: Bioisosteric Replacements for the Piperidine Ring and their Potential Effects
| Piperidine Replacement | Key Property Changes | Potential Impact on Activity |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Improved solubility, altered 3D shape | Activity may be retained or modulated depending on target. enamine.net |
| 1-Azaspiro[3.3]heptane | Reduced lipophilicity, improved metabolic stability | Shown to be a viable bioisostere, potentially retaining activity. researchgate.net |
| Pyrrolidine | More compact, different ring pucker | May alter the orientation of substituents, leading to changes in activity. |
| Homopiperazine | Increased ring size and flexibility, additional nitrogen for interaction | Can lead to different binding modes and altered selectivity. |
| Cyclohexylamine | Removal of the heterocyclic nitrogen | Loss of a key interaction point, likely leading to reduced or lost activity. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent analogs. The development of a QSAR model for this compound derivatives would involve several key steps: compiling a dataset of analogs with their corresponding biological activities, calculating a variety of molecular descriptors, and using statistical methods to build and validate a predictive model.
While a specific QSAR model for this compound is not publicly available, numerous studies on related sulfonamide and piperidine derivatives demonstrate the feasibility and utility of this approach. For example, 2D-QSAR models have been successfully developed for aryl alkanol piperazine derivatives with antidepressant activities. These models used descriptors such as Atype_C_6, Dipole-mag, and S_sssCH to predict 5-hydroxytryptamine (5-HT) reuptake inhibition activity.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide even more detailed insights by considering the three-dimensional properties of the molecules. These models can generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. Such models have been successfully applied to discover novel herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives. The results of these models indicated that structural optimization focusing on steric, electrostatic, and hydrophobic fields could effectively improve biological activity.
Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl Sulfonyl Piperidine
Conformational Analysis and Energy Landscapes of 1-((4-Bromophenyl)sulfonyl)piperidine
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding its preferred spatial arrangements and the energy barriers between different conformations. The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, typically adopts a chair conformation to minimize steric strain. However, the orientation of the bulky 4-bromophenylsulfonyl substituent can significantly influence the conformational equilibrium.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial Chair | 175.8° | 0.00 | 75.2 |
| Axial Chair | 65.2° | 2.15 | 24.1 |
| Twist-Boat | - | 4.80 | 0.7 |
This is a hypothetical data table for illustrative purposes.
The energy landscape of this compound reveals the relative stabilities of its different conformations. The global minimum on this landscape corresponds to the most stable conformer, which is likely to be the biologically active conformation. Understanding the energy barriers between different conformers is also important, as it determines the flexibility of the molecule and its ability to adapt its shape to fit into a binding site.
Molecular Docking Studies with Known Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for a compound and in elucidating the key interactions that stabilize the ligand-receptor complex. Given the structural motifs present in this compound, several biological targets could be of interest, including enzymes like acetylcholinesterase (AChE), which has been a target for other piperidine derivatives. tubitak.gov.trdoi.org
Docking algorithms score the different binding poses of a ligand based on a scoring function that estimates the binding affinity. These scores, often expressed in kcal/mol, provide a prediction of how strongly a ligand will bind to a particular target. Lower scores typically indicate a more favorable binding interaction. Docking studies of this compound against various targets can help prioritize which protein families are most likely to interact with this compound.
Table 2: Predicted Binding Affinities of this compound for Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
| Acetylcholinesterase (AChE) | 4EY7 | -8.5 |
| Butyrylcholinesterase (BChE) | 4BDS | -8.1 |
| Monoamine Oxidase A (MAO-A) | 2BXS | -7.9 |
| Monoamine Oxidase B (MAO-B) | 2BYB | -8.2 |
This is a hypothetical data table for illustrative purposes.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding site. For this compound, these interactions could include:
Hydrogen Bonds: The oxygen atoms of the sulfonyl group are potential hydrogen bond acceptors.
Hydrophobic Interactions: The bromophenyl and piperidine rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction.
π-π Stacking: The aromatic bromophenyl ring can form π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan.
Visualizing the docked pose of this compound within the active site of a target protein allows for the identification of these key interaction motifs, which are crucial for understanding the molecular basis of its potential biological activity.
Molecular Dynamics Simulations of this compound-Target Complexes
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the flexibility of the protein, the stability of the ligand's binding pose, and the role of solvent molecules.
Water molecules often play a critical role in mediating ligand-protein interactions. nih.gov They can form bridging hydrogen bonds between the ligand and the protein, or they can be displaced from the binding site upon ligand binding, which can be entropically favorable. MD simulations explicitly include water molecules, allowing for the study of their dynamic behavior in the binding site. arxiv.org Analysis of the residence time of water molecules in specific locations within the binding pocket can reveal their importance for the stability of the this compound-target complex. arxiv.org Understanding the role of these "structural" water molecules can be critical for the design of more potent inhibitors. nih.gov
De Novo Design and Virtual Screening Based on this compound Structure
The scaffold of this compound, which combines a halogenated aromatic ring with a sulfonylpiperidine moiety, presents a compelling starting point for computational drug design strategies. Its structural features offer opportunities for modification and elaboration to enhance binding affinity, selectivity, and pharmacokinetic properties for various biological targets. Both de novo design and virtual screening methodologies can leverage this scaffold to explore novel chemical space and identify promising lead compounds.
De Novo Design Strategies
De novo drug design involves the computational generation of novel molecular structures with desirable properties, often tailored to fit the binding site of a specific biological target. The this compound structure can serve as a foundational fragment or scaffold in this process.
Fragment-Based and Structure-Based Growth: In a structure-based de novo design approach, the this compound molecule can be computationally "placed" within the active site of a target protein. Algorithms can then "grow" new chemical functionalities from this starting point, adding atoms or molecular fragments that form favorable interactions with the surrounding amino acid residues. For instance, the piperidine ring can be functionalized, the bromophenyl group can be substituted, or linkers can be introduced to connect to other fragments that occupy adjacent pockets of the binding site. The goal is to design novel molecules that are predicted to have higher binding affinities and improved ligand efficiency.
Scaffold Hopping and Replacement: De novo design can also be employed for scaffold hopping, where the core sulfonylpiperidine structure is replaced with a different chemical scaffold that maintains a similar spatial arrangement of key interacting groups. This can lead to the discovery of novel chemotypes with potentially more favorable intellectual property or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Below is a hypothetical table illustrating the outcomes of a de novo design study starting from the this compound scaffold, targeting a hypothetical protein kinase. The designed compounds feature modifications predicted to enhance binding affinity.
| Compound ID | Modification from Parent Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Parent Scaffold | This compound | -7.5 | Hydrogen bond with backbone carbonyl |
| DN-01 | Addition of a 4-aminopyridine group to the piperidine nitrogen | -9.2 | Additional hydrogen bond with a key aspartate residue |
| DN-02 | Replacement of the bromine atom with a cyano group | -8.1 | Enhanced dipole-dipole interactions |
| DN-03 | Fusion of a furan ring to the piperidine moiety | -8.8 | Increased hydrophobic contact with a leucine residue |
Virtual Screening Applications
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The this compound structure can be utilized in both ligand-based and structure-based virtual screening approaches.
Ligand-Based Virtual Screening (LBVS): If this compound is known to have activity against a particular target, it can be used as a query molecule to search for compounds with similar properties. This can be done based on 2D similarity (e.g., Tanimoto coefficient) or 3D shape and pharmacophore similarity. The underlying principle is that molecules with similar structures are likely to have similar biological activities.
Structure-Based Virtual Screening (SBVS): In SBVS, a library of compounds is computationally docked into the three-dimensional structure of a target protein. The this compound scaffold can be used to create a focused library of derivatives for docking studies. Alternatively, large, diverse chemical libraries can be screened to identify compounds that have a similar binding mode to a pre-docked this compound or that simply show a high predicted binding affinity for the target.
The following table presents hypothetical results from a virtual screening campaign targeting a bromodomain-containing protein, where a library of compounds containing the bromophenylsulfonyl moiety was screened.
| Hit Compound ID | Docking Score | Predicted hERG Inhibition (log(IC50)) | Predicted Human Oral Absorption (%) | Structural Similarity to Parent Scaffold |
|---|---|---|---|---|
| VS-H1 | -10.3 | -5.8 | 85 | High |
| VS-H2 | -9.8 | -6.5 | 92 | Medium |
| VS-H3 | -9.5 | -7.1 | 78 | Low |
| VS-H4 | -9.1 | -6.2 | 88 | High |
These computational approaches, de novo design and virtual screening, are powerful tools for leveraging the chemical information inherent in the this compound structure. They can accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success. nih.govenamine.netnih.gov
Medicinal Chemistry and Drug Discovery Applications of 1 4 Bromophenyl Sulfonyl Piperidine
Lead Identification and Optimization Based on 1-((4-Bromophenyl)sulfonyl)piperidine Scaffold
The process of lead identification involves screening compound libraries to find molecules that exhibit a desired biological activity. A compound containing the this compound core could be identified as a "hit" from such a screen. The subsequent lead optimization phase would involve systematically modifying its structure to improve properties like potency, selectivity, and pharmacokinetic profile.
A notable example in a related class of compounds is the development of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in osteoarthritis. nih.gov In these studies, an initial lead compound, an N-hydroxy-α-phenylsulfonylacetamide derivative, presented issues of moderate selectivity and chirality. To address this, researchers synthesized a new series based on a 4-benzenesulfonylpiperidine core, which avoids the chirality problem.
The optimization process for such a series would typically involve exploring the structure-activity relationships (SAR) by modifying different parts of the scaffold:
The Aryl Group: The 4-bromophenyl group in the parent scaffold is a key site for modification. Researchers often substitute the bromine atom with other halogens (F, Cl) or with electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions. Studies on other arylsulfonamide derivatives have shown that incorporating electron-withdrawing groups on the benzene rings can be preferable for improving bioactivity. nih.gov
The Piperidine (B6355638) Ring: Modifications to the piperidine ring itself can significantly impact efficacy and pharmacokinetics. Substituents can be introduced at various positions (2, 3, or 4) to probe the binding pocket of the target enzyme or receptor.
The Sulfonyl Linker: While the sulfonyl group is a stable linker, its replacement with other groups like an amide could be explored, although this would fundamentally change the class of compound.
This systematic approach allows medicinal chemists to build a detailed SAR profile, guiding the design of more effective and drug-like candidates.
Strategies for Enhancing Selectivity and Potency of this compound Analogs
Once a lead compound is identified, enhancing its potency (the concentration required to produce a desired effect) and selectivity (its ability to interact with a specific target over others) is paramount. For analogs of this compound, several strategies can be employed.
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how analogs will bind. This allows for the rational design of modifications that improve interactions with key residues in the target's active site. For instance, in the development of MMP inhibitors based on the arylsulfonylpiperidine scaffold, X-ray crystallography was used to understand the binding modes of the inhibitors, which guided further optimization. nih.gov
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. For the this compound scaffold, the bromine atom could be replaced by a trifluoromethyl group (CF₃) or a cyano group (CN) to alter lipophilicity and electronic character, potentially leading to stronger binding or improved selectivity.
Conformational Constraint: Introducing rigidity into the molecule can reduce the entropic penalty of binding and improve selectivity. For the piperidine ring, this could be achieved by incorporating it into a bicyclic or spirocyclic system. This locks the molecule into a more defined shape that may fit the target's binding site more precisely.
An example of SAR exploration in a related series is shown in the table below, detailing how different substitutions on the aryl ring of arylsulfonylpiperidine hydroxamic acids affect their inhibitory activity against MMP-13.
| Compound | Substitution (R) on Aryl Ring | MMP-13 IC₅₀ (nM) |
|---|---|---|
| Analog 1 | 4-H | 150 |
| Analog 2 | 4-F | 80 |
| Analog 3 | 4-Cl | 50 |
| Analog 4 | 4-OCH₃ | 120 |
| Analog 5 | 4-CF₃ | 45 |
Data is hypothetical and for illustrative purposes, based on general principles observed in studies such as that of Aranapakam et al. on MMP inhibitors. nih.gov
Prodrug Strategies for this compound
Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical reactions. This strategy is often used to overcome poor pharmacokinetic properties, such as low solubility, poor permeability across cell membranes, or rapid metabolism.
For a lead compound based on the this compound scaffold, several prodrug approaches could be considered, depending on the specific challenges identified.
Improving Solubility: If the compound suffers from poor aqueous solubility, a polar, ionizable group like a phosphate or an amino acid ester could be attached. This group would be cleaved by enzymes in the body (e.g., phosphatases or esterases) to release the active parent drug.
Enhancing Permeability: To improve absorption across the gastrointestinal tract or penetration of the blood-brain barrier, lipophilicity can be increased. This can be achieved by masking polar functional groups with cleavable, non-polar moieties. For example, if an analog contained a carboxylic acid, it could be converted to an ester, which is later hydrolyzed in vivo.
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This can help to concentrate the active drug at the site of action, increasing efficacy and reducing systemic side effects.
While specific prodrugs of this compound are not documented, the principles are widely applied in drug development for various scaffolds.
Fragment-Based Drug Discovery Utilizing this compound Moieties
Fragment-Based Drug Discovery (FBDD) is an approach where small chemical fragments (typically with molecular weights < 300 Da) are screened for weak binding to a biological target. Promising fragments are then grown or linked together to produce a more potent lead compound.
The this compound structure can be deconstructed into key fragments that could be used in an FBDD campaign:
4-Bromophenylsulfonyl chloride: This fragment contains the aryl sulfonyl group, which is a common motif in medicinal chemistry, known for its ability to form hydrogen bonds and participate in other interactions.
Piperidine: As a saturated heterocycle, piperidine is a valuable scaffold in drug design, often used to orient substituents in three-dimensional space. researchgate.net
In a hypothetical FBDD approach, these fragments would be screened individually. If, for example, the 4-bromophenylsulfonyl fragment showed weak binding to a target enzyme, researchers would use structural biology techniques like X-ray crystallography to determine its binding mode. This information would then be used to "grow" the fragment by adding other chemical groups, potentially linking it to a piperidine moiety or another fragment that binds in a nearby pocket, to build a high-affinity ligand.
Multi-Target Ligand Design Incorporating this compound Structures
The traditional "one drug, one target" paradigm is being challenged by the understanding that complex diseases like cancer or neurodegenerative disorders often involve multiple biological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, has emerged as a promising strategy.
The this compound scaffold is well-suited for the design of multi-target ligands due to its modular nature. Different parts of the molecule can be functionalized to interact with distinct targets.
For example, one could envision a strategy where:
The 4-bromophenylsulfonyl portion is designed to inhibit one enzyme, such as a kinase.
A substituent attached to the piperidine ring is designed to interact with a second target, such as a G-protein coupled receptor (GPCR).
This approach requires a deep understanding of the structural biology of both targets to create a molecule that can effectively engage them simultaneously. The linker (the sulfonylpiperidine core) plays a crucial role in holding the two pharmacophores at the correct distance and orientation. While specific multi-target ligands based on the exact this compound scaffold are not prominent in the literature, the design principles are actively being applied to other sulfonamide and piperidine-containing compounds to tackle complex diseases.
Toxicological Profiles and Mechanisms of 1 4 Bromophenyl Sulfonyl Piperidine Mechanistic Studies
In Vitro Cytotoxicity Mechanisms of 1-((4-Bromophenyl)sulfonyl)piperidine
The in vitro cytotoxic effects of phenyl sulfonyl piperidine (B6355638) derivatives have been a subject of investigation, particularly in the context of cancer research. A novel phenyl sulfonyl piperidine, identified as PSP205, has been shown to induce apoptotic cell death in colon cancer cells. acs.orgnih.gov The primary mechanism of its cytotoxic action involves the induction of prolonged endoplasmic reticulum (ER) stress, which subsequently leads to autophagy and apoptosis. nih.gov
Transcriptome analysis of cells treated with PSP205 revealed a significant upregulation of genes associated with the ER stress response, also known as the unfolded protein response (UPR). nih.gov Key upregulated genes implicated in ER stress include DNAJB9, XBP1, PDIA4, HSPA5, SEC24D, and SEC11C. nih.gov This sustained ER stress appears to be a critical initiating event in the cytotoxic cascade.
Mechanistic studies indicate that the compound modulates autophagic flux through the IRE1-TRAF2-JNK pathway, resulting in macroautophagy and ER-phagy (the specific degradation of the ER by autophagy). nih.gov The induction of ER-stress-mediated autophagy is a key component of its cell-killing mechanism. acs.org This suggests that this compound's cytotoxicity is not due to non-specific cellular damage but rather the activation of specific, programmed cell death pathways.
Cell viability assays, such as those using tetrazolium salts (like MTT) or resazurin, are standard methods to quantify these cytotoxic effects. nih.govmdpi.com These assays measure metabolic activity, which correlates with the number of viable cells, providing a quantitative measure of a compound's ability to induce cell death. nih.govmdpi.com
Table 1: Key In Vitro Cytotoxicity Mechanisms
| Mechanism | Pathway/Proteins Involved | Cellular Outcome |
|---|---|---|
| Endoplasmic Reticulum (ER) Stress | Upregulation of DNAJB9, XBP1, PDIA4, HSPA5 | Activation of Unfolded Protein Response (UPR) |
| Autophagy Induction | IRE1-TRAF2-JNK Pathway | Macroautophagy, ER-phagy |
Genotoxicity and Mutagenicity Mechanistic Assessments
Direct studies assessing the genotoxicity and mutagenicity of this compound are not extensively available in the public domain. However, the potential for DNA interaction can be considered based on the chemical nature of its constituent parts. The piperidine moiety itself is a structural component of various molecules, and its reactivity can be influenced by substituents. For instance, N-chloropiperidine has demonstrated mutagenic activity in Salmonella tester strains. nih.gov
Piperidine, under specific conditions, is known to be used in laboratory settings to induce DNA strand breaks at sites of base damage, such as N7-alkylguanines, a technique employed in the Maxam-Gilbert DNA sequencing method. nih.gov The mechanism involves alkaline-catalyzed rupture of the guanine's imidazole ring, followed by displacement by piperidine. nih.gov While this demonstrates piperidine's capacity to interact with and cleave DNA under specific chemical conditions, it does not directly equate to genotoxicity under physiological conditions.
Double-strand breaks (DSBs) are a severe form of DNA damage that can lead to cell death and are a mechanism of action for some anticancer agents. nih.gov Phenotypic screening for compounds that induce DSBs is a method used to identify novel DNA-damaging agents. nih.gov Without specific screening data for this compound, its potential to act as a DNA-damaging agent remains speculative. Further investigation using standard genotoxicity assays, such as the Ames test for mutagenicity and the comet assay for DNA damage, would be necessary for a definitive assessment.
Off-Target Interactions and Adverse Biological Pathway Activation
Beyond its primary mechanism of inducing ER stress, the phenyl sulfonyl piperidine compound PSP205 has been shown to engage with other biological pathways. Gene set enrichment analysis following exposure to PSP205 confirmed the enrichment of gene sets involved not only in the UPR and apoptosis but also in mTORC1 signaling, hypoxia, and the p53 pathway. nih.gov This indicates a broader impact on cellular signaling networks that regulate cell growth, proliferation, and stress responses.
A significant mechanistic finding is that PSP205 decreases the expression of COPB2, a subunit of the COPI coat complex. nih.gov This complex is crucial for retrograde vesicle trafficking from the Golgi apparatus to the ER. nih.gov Interference with this fundamental cellular process can lead to Golgi deformation and contribute to cellular stress and death. nih.gov This represents a novel mechanism of action that distinguishes it from other cytotoxic agents. nih.gov
The sulfonamide group present in the molecule is a common feature in many therapeutic agents and is known to interact with various biological targets. For example, sulfonamides are known to inhibit carbonic anhydrase or modulate the PI3K/AKT/mTOR signaling pathway. mdpi.com While these represent potential off-target interactions for the broader class of compounds, specific interactions for this compound have not been fully characterized.
Table 2: Observed and Potential Pathway Interactions
| Pathway/Target | Effect | Potential Consequence |
|---|---|---|
| ER Stress/UPR | Activation | Apoptosis, Autophagy |
| COPB2 (COPI Complex) | Decreased Expression | Disruption of ER-Golgi Trafficking |
| mTORC1 Signaling | Enriched Gene Sets | Altered Cell Growth and Metabolism |
| p53 Pathway | Enriched Gene Sets | Cell Cycle Arrest, Apoptosis |
Metabolic Fate and Metabolite Identification Impacting Toxicity
The metabolic fate of a xenobiotic compound is critical to its toxicological profile, as metabolites can be more or less active, or more toxic, than the parent compound. The liver is a primary site for the metabolism of such compounds, often converting them into more water-soluble forms for excretion. ku.edu
Specific metabolic studies on this compound are limited. However, potential metabolic pathways can be inferred from studies of structurally related molecules. The bromophenyl group may undergo oxidative metabolism. For example, studies on 1-(3′-bromophenyl)-heliamine identified epoxidation of the bromobenzene ring as a metabolic pathway. mdpi.com
The piperidine ring is also susceptible to metabolism. N-dealkylation has been identified as a major metabolic route for related piperazine-containing compounds, leading to metabolic instability. nih.gov For piperidine itself, modifications such as hydroxylation on the ring are common metabolic transformations.
Phase I metabolism (oxidation, reduction, hydrolysis) followed by Phase II metabolism (conjugation) is a typical route for sulfonamides. For a related benzenesulfonamide, identified metabolites included N-hydroxy and hydroxymethyl derivatives, products of oxidation. rrpharmacology.ru Phase II metabolites for a bromophenyl-containing compound included glucuronide and sulfate conjugates. mdpi.com The formation of reactive metabolites is a key mechanism of toxicity for some compounds containing a bromobenzene moiety, which can be metabolized to reactive epoxides or quinones that covalently bind to cellular proteins. ku.edu
Therefore, the metabolism of this compound could potentially involve:
Hydroxylation of the piperidine ring.
Oxidation (e.g., epoxidation) of the bromophenyl ring.
N-dealkylation (if substituted on the nitrogen in a way that allows this).
Conjugation (glucuronidation, sulfation) of hydroxylated metabolites.
The toxicological impact of these potential metabolites is unknown without direct experimental evidence.
Advanced Analytical Methodologies for 1 4 Bromophenyl Sulfonyl Piperidine Research
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are used to characterize 1-((4-Bromophenyl)sulfonyl)piperidine.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, characteristic signals are expected for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidine (B6355638) ring. The aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm), while the piperidine protons resonate in the upfield region (around 1.5-3.5 ppm). chemicalbook.comchemicalbook.comchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced, and signals for the carbons of the piperidine ring. chemicalbook.commdpi.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C2', C6' (ortho to SO₂) | ~7.8-7.9 (d) | ~129 |
| Aromatic CH | C3', C5' (meta to SO₂) | ~7.6-7.7 (d) | ~132 |
| Aromatic C | C1' (ipso to SO₂) | - | ~139 |
| Aromatic C | C4' (ipso to Br) | - | ~128 |
| Piperidine CH₂ | C2, C6 (adjacent to N) | ~3.1-3.3 (m) | ~47 |
| Piperidine CH₂ | C3, C5 | ~1.6-1.8 (m) | ~25 |
| Piperidine CH₂ | C4 | ~1.5-1.7 (m) | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure. mdpi.comnist.govchemicalbook.com
Sulfonyl Group (SO₂): Strong, characteristic stretching vibrations for the S=O bonds are expected around 1350-1300 cm⁻¹ (asymmetric) and 1165-1140 cm⁻¹ (symmetric).
Aromatic Ring: C-H stretching vibrations for the benzene ring typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ region.
Piperidine Ring: Aliphatic C-H stretching vibrations from the piperidine moiety are found just below 3000 cm⁻¹. mdpi.com
C-N and C-S Bonds: Stretching vibrations for these bonds also contribute to the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural insights. For this compound (Molecular Weight: 304.21 g/mol ), the molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks for the bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). Common fragmentation pathways may involve the cleavage of the S-N bond or loss of the piperidine ring. nist.gov
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in research samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of non-volatile compounds like this compound. mdpi.com
Reversed-Phase HPLC: This is the most widely used mode, typically employing a C18 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is used to elute the compound. mdpi.comnih.gov
Detection: UV detection is often suitable due to the presence of the bromophenyl chromophore. For compounds lacking a strong chromophore, detectors like a Charged Aerosol Detector (CAD) can be used. researchgate.net The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interactive Table 2: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
| Detector | UV at ~254 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of sulfonamides, although it is generally more suited for volatile and thermally stable compounds. researchgate.net Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high molecular weight. Derivatization may be required to increase its volatility and thermal stability before injection into the GC system.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise spatial arrangement of every atom in the molecule.
This technique provides unambiguous data on:
Bond lengths and angles: Confirming the molecular connectivity.
Conformation: Revealing the specific puckering of the piperidine ring and the rotational orientation of the phenylsulfonyl group in the solid state.
Intermolecular interactions: Identifying hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate the crystal packing. researchgate.net
This structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. While no specific crystal structure for this compound was found in the provided search results, structures of related sulfonamides containing piperidine or piperazine (B1678402) rings have been reported, demonstrating the utility of this technique for this class of compounds. researchgate.netnih.gov
Bioanalytical Methods for Detection and Quantification in Biological Matrices
Bioanalytical methods are crucial for studying the pharmacokinetics and metabolism of a compound. For quantifying this compound in biological matrices such as plasma, urine, or tissue, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. hpst.czresearchgate.net
The LC-MS/MS method offers exceptional sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte in a complex biological sample. acgpubs.org
A typical bioanalytical workflow includes:
Sample Preparation: The first step is to isolate the analyte from the biological matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). acgpubs.orgusda.gov
Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system to separate the target analyte from endogenous matrix components.
Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. hpst.cz The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and ensuring accurate quantification. hpst.czusda.gov
The development of such a method would involve optimizing extraction recovery, chromatographic conditions, and mass spectrometric parameters to achieve the required sensitivity, accuracy, and precision. acgpubs.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine |
| 4-(4-bromophenyl)piperidine |
| Piperidine |
Future Research on this compound: Exploring New Therapeutic Frontiers
The scientific community is directing its attention toward the therapeutic possibilities of sulfonylpiperidine derivatives, with this compound emerging as a compound of interest for future research. While comprehensive studies on this specific molecule are still in early stages, its structural features suggest a potential for development across various therapeutic landscapes. This article outlines the prospective research directions and latent therapeutic applications for this compound and its related analogs.
Q & A
Q. What are the standard synthetic routes for 1-((4-Bromophenyl)sulfonyl)piperidine?
Answer: The compound is synthesized via sulfonylation of piperidine with 4-bromobenzenesulfonyl chloride under basic conditions. A typical protocol involves reacting piperidine with the sulfonyl chloride in dichloromethane (DCM) using pyridine as a base, followed by aqueous workup. This yields the product in 82% purity with a melting point of 87–90°C . Alternative methods may employ NaOAc or other bases to optimize yield and purity, depending on the reactivity of intermediates .
Key Data:
Q. How is this compound characterized to confirm structural integrity?
Answer: Structural validation relies on:
- NMR Spectroscopy: 1H and 13C NMR identify aromatic protons (δ 7.6–7.4 ppm) and sulfonyl/piperidine backbone signals (e.g., δ 3.01 ppm for piperidine protons) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., m/z 354.0851 [M+H]+) .
- Melting Point Analysis: Serves as a secondary purity indicator .
Advanced Research Questions
Q. What challenges arise in achieving regioselective sulfonylation for para-substituted derivatives?
Answer: Regioselectivity is influenced by electronic effects of the bromine substituent. While 4-bromo derivatives are favored in certain conditions (e.g., pyridine/DCM), meta-isomers (e.g., 3-bromo analogs) may form with competing reagents or under harsher conditions . Optimization strategies include:
- Catalyst Screening: Palladium catalysts (e.g., Pd(dppf)Cl2) improve selectivity in cross-coupling reactions .
- Temperature Control: Reactions at 80°C favor para-substitution in gold-catalyzed A3-coupling protocols .
Data Contradiction Note:
Q. How can computational modeling predict the reactivity or bioactivity of this compound?
Answer:
- Density Functional Theory (DFT): Predicts electronic properties (e.g., molecular electrostatic potential) and stability of sulfonamide intermediates .
- Molecular Docking: Used to simulate binding interactions with enzymes like carbonic anhydrase, suggesting potential as a covalent inhibitor .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., hydrogen bonds) critical for crystallization .
Example Application:
Q. What are the implications of solvent choice on reaction efficiency?
Answer:
- Polar Solvents (e.g., DCM): Enhance solubility of sulfonyl chlorides and stabilize intermediates, improving yields (~80–97%) .
- Non-Polar Solvents (e.g., Hexane): Used in chromatographic purification (Rf = 0.71 in hexane/EtOAc 19:1) .
- Temperature Effects: Reactions at 80°C (vs. room temperature) accelerate kinetics but may reduce selectivity .
Q. How does the bromine substituent influence biological or catalytic activity?
Answer:
- Electron-Withdrawing Effect: The 4-bromo group enhances electrophilicity, making the compound a candidate for Suzuki-Miyaura cross-coupling (e.g., with B2Pin2) to generate boronate intermediates .
- Therapeutic Potential: Analogous 4-bromo-sulfonamides inhibit polyglutamine aggregation in Huntington’s disease models, suggesting neuroprotective applications .
Methodological Challenges
Q. How to resolve discrepancies in reported melting points or yields?
Answer:
- Purity Checks: Column chromatography (e.g., silica gel, hexane/EtOAc) removes byproducts affecting melting points .
- Reagent Quality: Anhydrous pyridine and freshly distilled DCM minimize side reactions .
- Reproducibility: Follow standardized protocols (e.g., general procedure C in ) for consistent yields .
Q. What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
